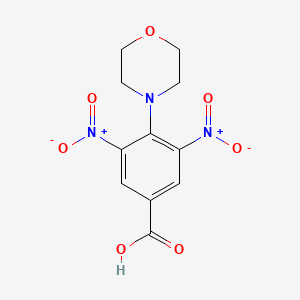

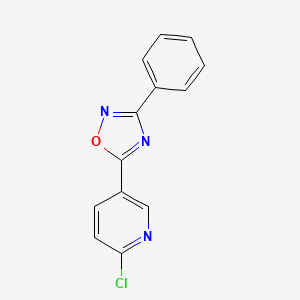

4-(Morpholin-4-yl)-3,5-dinitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Morpholin-4-yl-acetic acid is a chemical compound that belongs to the class of organic compounds known as morpholines . These are organic compounds containing a morpholine moiety, which consists of a six-member aliphatic saturated ring with the formula C4H9NO, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively .

Synthesis Analysis

A synthesis process for a similar compound, 4-(Morpholin-4-yl)benzohydrazide, has been described . The process involves the preparation of morpholine and 4-chloro-benzonitrile on reflux to give 4-(morpholine-4-yl)benzonitrile. This is then treated with sodium hydroxide to give 4-(morpholine-4-yl)benzoic acid. Then this is treated with thionyl chloride to give 4-(morpholine-4-yl)benzoyl chloride .

Chemical Reactions Analysis

While specific chemical reactions involving “4-(Morpholin-4-yl)-3,5-dinitrobenzoic acid” are not available, morpholin-4-yl Acetic Acid has been used in the preparation of pyrrolidine-fused fullerene multicarboxylates by photoreaction .

Applications De Recherche Scientifique

Catalytic Transition State Studies

A study by Um et al. (2015) explored the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate with cyclic secondary amines, including morpholine, in acetonitrile. They discovered a six-membered cyclic transition state in the catalytic reaction involving morpholine, which suggests a highly ordered transition state and supports the use of morpholine in detailed mechanistic studies of similar reactions (Um et al., 2015).

Synthesis of Alkoxybenzamides

Vargha et al. (1962) synthesized new 3:4:5-trimethoxybenzoic acid amides with heterocyclic bases, including morpholine derivatives, and examined their pharmacological properties. This research highlights the potential of morpholine derivatives in the synthesis of complex organic compounds (Vargha et al., 1962).

DNA-PK Inhibitors Synthesis

Cano et al. (2010) investigated analogues of chromen-4-one compounds, replacing the core template with aza-heterocyclic systems, including morpholin-4-yl derivatives. These compounds showed potent DNA-PK inhibitory activity, indicating the significance of morpholine derivatives in developing inhibitors for DNA-dependent protein kinase (Cano et al., 2010).

Crystal Structure Studies

Smith and Lynch (2016) examined the crystal structures of morpholinium salts with various acids, including 3,5-dinitrobenzoic acid. Their research provides valuable insights into the structural properties of morpholinium salts, which are essential for understanding their potential applications (Smith & Lynch, 2016).

Molluscicidal Agents

Duan et al. (2014) synthesized a 5-chlorosalicylic acid derivative incorporating a morpholine moiety and evaluated its molluscicidal effect. This study demonstrates the application of morpholine derivatives in the development of bioactive agents (Duan et al., 2014).

Nonlinear Optical Applications

Shanmugam et al. (2012) synthesized a new organic nonlinear optical (NLO) crystal, morpholin-4-ium p-aminobenzoate, and assessed its suitability for NLO applications. This research highlights the potential of morpholine derivatives in the field of materials science and photonics (Shanmugam et al., 2012).

Propriétés

IUPAC Name |

4-morpholin-4-yl-3,5-dinitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O7/c15-11(16)7-5-8(13(17)18)10(9(6-7)14(19)20)12-1-3-21-4-2-12/h5-6H,1-4H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPZXIQZJZRDFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2688784.png)

![3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2688787.png)

![Methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)

![2-(2,4-Dichlorophenoxy)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone](/img/structure/B2688790.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2688791.png)

![2,2,2-trifluoro-1-{1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-1-ethanone](/img/structure/B2688793.png)

![N-[[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2688796.png)

![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2688800.png)

![(S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c]](/img/structure/B2688805.png)